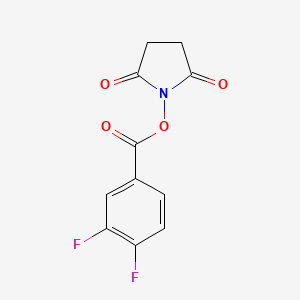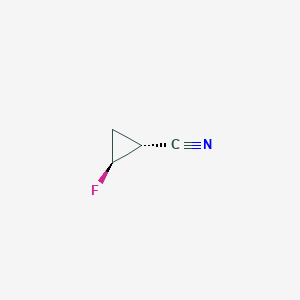
N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine is an organic compound that features a pyrimidine ring substituted with a morpholine group and a benzene ring substituted with an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative under acidic conditions.
Substitution with Morpholine: The morpholine group is introduced via a nucleophilic substitution reaction, where the pyrimidine ring is treated with morpholine in the presence of a base such as sodium hydride.
Attachment of the Benzene Ring: The final step involves coupling the pyrimidine derivative with a benzene-1,4-diamine through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are crucial in cancer therapy. The compound’s structure allows it to interact with specific kinase enzymes, inhibiting their activity and thus preventing cancer cell proliferation.
Biological Studies: The compound is used to study cell signaling pathways and the role of kinases in various biological processes.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of enzyme inhibition and to develop new therapeutic agents.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other bioactive molecules.
作用機序
The mechanism by which N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine exerts its effects involves the inhibition of kinase enzymes. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways that are essential for cancer cell growth and survival.
類似化合物との比較
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: Another kinase inhibitor with a similar structure, used for patients resistant to imatinib.
Uniqueness
N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine is unique due to its specific substitution pattern, which provides distinct binding properties and selectivity for certain kinases. This makes it a valuable compound for developing targeted cancer therapies.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and scientific research. Its unique structure and reactivity make it a versatile tool for studying kinase inhibition and developing new therapeutic agents.
特性
IUPAC Name |
4-N-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-10-14(20-6-8-21-9-7-20)19-15(17-11)18-13-4-2-12(16)3-5-13/h2-5,10H,6-9,16H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHBDXDHLOZPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8007146.png)




![4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8007186.png)
![4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B8007192.png)



![tert-butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate](/img/structure/B8007212.png)
